N'-[8-bromo-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide
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Overview
Description
N’-[8-bromo-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide is a complex organic compound with significant applications in scientific research. This compound is characterized by its unique structure, which includes a brominated purine base and a hydroxymethyl oxolane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[8-bromo-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide involves multiple stepsThe final step involves the formation of the dimethylmethanimidamide group under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound often employs automated synthesis techniques to ensure high yield and purity. The process involves the use of advanced reactors and purification systems to manage the complex reaction conditions and intermediates .
Chemical Reactions Analysis
Types of Reactions
N’-[8-bromo-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Halogenation and nucleophilic substitution reactions are common, often using reagents like sodium iodide or potassium carbonate.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium iodide, potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated compounds .
Scientific Research Applications
N’-[8-bromo-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing nucleoside analogues.
Biology: Employed in the study of DNA synthesis and repair mechanisms.
Medicine: Investigated for its potential antiviral properties, particularly against herpes, hepatitis B, and HIV.
Industry: Utilized in the development of diagnostic reagents and biochemical assays.
Mechanism of Action
The mechanism of action of N’-[8-bromo-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide involves its incorporation into nucleic acids. This incorporation can disrupt normal DNA synthesis and repair processes, leading to antiviral effects. The compound targets viral DNA polymerases and other enzymes involved in nucleic acid metabolism .
Comparison with Similar Compounds
Similar Compounds
8-Bromo-2’-deoxyguanosine: Shares a similar brominated purine structure but lacks the dimethylmethanimidamide group.
5-Bromo-2’-deoxyuridine: Another brominated nucleoside analogue used in similar research applications.
Uniqueness
N’-[8-bromo-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable tool in the study of nucleic acid chemistry and antiviral research .
Properties
Molecular Formula |
C13H17BrN6O4 |
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Molecular Weight |
401.22 g/mol |
IUPAC Name |
N'-[8-bromo-9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C13H17BrN6O4/c1-19(2)5-15-13-17-10-9(11(23)18-13)16-12(14)20(10)8-3-6(22)7(4-21)24-8/h5-8,21-22H,3-4H2,1-2H3,(H,17,18,23)/b15-5+ |
InChI Key |
ZSILXQZBZDBZNX-PJQLUOCWSA-N |
Isomeric SMILES |
CN(C)/C=N/C1=NC2=C(C(=O)N1)N=C(N2C3CC(C(O3)CO)O)Br |
Canonical SMILES |
CN(C)C=NC1=NC2=C(C(=O)N1)N=C(N2C3CC(C(O3)CO)O)Br |
Origin of Product |
United States |
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